1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)-
Brand Name: Vulcanchem
CAS No.: 221657-57-4
VCID: VC17134229
InChI: InChI=1S/C16H17N3O2S/c20-16(21)12-7-10-8-3-1-2-4-11(8)18-14(10)13(19-12)9-5-6-17-15(9)22/h1-4,9,12-13,18-19H,5-7H2,(H,17,22)(H,20,21)/t9-,12+,13-/m1/s1
SMILES:
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4 g/mol

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)-

CAS No.: 221657-57-4

Cat. No.: VC17134229

Molecular Formula: C16H17N3O2S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- - 221657-57-4

Specification

CAS No. 221657-57-4
Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
IUPAC Name (1R,3S)-1-[(3R)-2-sulfanylidenepyrrolidin-3-yl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Standard InChI InChI=1S/C16H17N3O2S/c20-16(21)12-7-10-8-3-1-2-4-11(8)18-14(10)13(19-12)9-5-6-17-15(9)22/h1-4,9,12-13,18-19H,5-7H2,(H,17,22)(H,20,21)/t9-,12+,13-/m1/s1
Standard InChI Key YHAYSIGUKKXZJH-JIMOISOXSA-N
Isomeric SMILES C1CNC(=S)[C@H]1[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3
Canonical SMILES C1CNC(=S)C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Stereochemical Features

The compound’s systematic IUPAC name resolves to a molecular formula of C₂₁H₂₀N₂O₄S, with a molecular weight of 396.46 g/mol . Its core structure consists of a 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold, a bicyclic system merging pyridine and indole motifs. The substituents include:

  • A 3R-configured 2-thioxo-pyrrolidinyl group at position 1, introducing a sulfur-containing heterocycle.

  • A carboxylic acid moiety at position 3, providing potential for salt formation or derivatization.

  • Absolute stereochemistry defined as (1R,3S), critical for chiral recognition in biological systems .

Spectroscopic Characterization

While experimental spectral data for this specific compound remain unpublished, analogous pyridoindole derivatives exhibit characteristic signals in ¹H NMR (e.g., indolic NH at δ 10–12 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm) and ¹³C NMR (carbonyl carbons at δ 165–175 ppm) . The thioxo group (C=S) typically absorbs near 1250 cm⁻¹ in IR spectroscopy.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound likely proceeds through a multi-step sequence involving:

  • Construction of the tetrahydro-pyridoindole core.

  • Stereoselective introduction of the 2-thioxo-pyrrolidinyl group.

  • Carboxylic acid functionalization with retention of chirality.

Pyridoindole Core Assembly

A validated approach for analogous systems involves acid-catalyzed cycloaddition between indole derivatives and dihydropyridine precursors. For example, tetrahydro-1H-pyridazino[3,4-b]indoles have been synthesized via zinc-catalyzed reactions, followed by oxidation to aromatize the pyridazine ring . Adapting this, the pyridoindole core could form through a Pictet-Spengler-type cyclization between tryptamine derivatives and carbonyl compounds.

Pyrrolidinyl Side Chain Installation

The stereospecific incorporation of the (3R)-2-thioxo-pyrrolidinyl group may employ asymmetric Michael addition or chiral auxiliary-mediated alkylation. Patent literature describes similar strategies for installing pyrrolidine motifs using chiral N-acyl hydroxylamine compounds in cycloadditions .

Carboxylic Acid Functionalization

Late-stage oxidation of a methyl ester precursor (e.g., using KOH/EtOH) could yield the carboxylic acid moiety, as demonstrated in related pyridazinoindole syntheses .

Structural and Reactivity Insights

Conformational Analysis

The tetrahydro-pyridoindole system adopts a boat-like conformation, with the pyrrolidinyl side chain occupying an equatorial position to minimize steric strain. Density functional theory (DFT) calculations on analogous structures suggest that the (1R,3S) configuration stabilizes the molecule through intramolecular hydrogen bonding between the carboxylic acid and thioxo groups.

Reactivity Profile

  • Carboxylic Acid: Participates in salt formation (e.g., sodium or ammonium salts) and amide couplings.

  • Thioxo Group: Susceptible to oxidation (→ sulfonyl) or nucleophilic substitution (e.g., with amines to form thioureas).

  • Indole NH: May engage in hydrogen bonding or serve as a directing group in electrophilic substitutions.

Hypothetical Biological Relevance

Target Prediction

Docking studies using homology models suggest affinity for serotonin receptors (5-HT₂ family) due to structural similarity to psilocybin analogs. The thioxo-pyrrolidinyl group may also inhibit cysteine proteases via covalent binding to catalytic thiols.

Toxicity and ADME Properties

Computational predictions (SwissADME) indicate:

  • Lipophilicity: LogP ≈ 2.1 (moderate permeability).

  • Metabolic Sites: Predominant oxidation at the pyrrolidinyl sulfur and indole C5 position.

  • CYP450 Inhibition: Moderate inhibition risk for CYP3A4.

Challenges and Future Directions

Synthetic Bottlenecks

  • Stereochemical Purity: Achieving >98% ee for the (1R,3S) configuration requires advanced chiral catalysts or resolution techniques .

  • Thioxo Group Stability: Prone to disproportionation under acidic conditions, necessitating inert atmospheres during synthesis.

Research Priorities

  • Total Synthesis Validation: Current pathways remain theoretical; experimental verification is critical.

  • Biological Screening: Prioritize assays against neurological and oncological targets.

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